molecular formula C8H7F3O2 B1299818 4-(Trifluoromethoxy)anisole CAS No. 710-18-9

4-(Trifluoromethoxy)anisole

Cat. No.: B1299818
CAS No.: 710-18-9
M. Wt: 192.13 g/mol
InChI Key: NOAFZIOGGDPYKK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)anisole (4-TFA) is an aromatic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and lab experiments. It is a highly versatile compound that has a wide range of potential uses and applications.

Scientific Research Applications

Electron-Withdrawing Effects

4-(Trifluoromethoxy)anisole is recognized for its superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. This property significantly influences the basicity of arylmetal compounds, even when positioned remotely. For example, in deprotonation reactions, this compound demonstrates a preference for sec-butyllithium and tert-butyllithium at positions adjacent to the OCH(3) group rather than next to the CF(3)O group, showcasing its long-range effect (Castagnetti & Schlosser, 2002).

Analytical Chemistry Applications

In analytical chemistry, this compound plays a crucial role as a key intermediate in the synthesis of certain pharmaceuticals. A specific GC method was developed for the separation and quantification of impurities in 4-(trifluoromethoxy)Aniline (4-TFMA), which is a critical intermediate in the synthesis of Riluzole. This method enabled the effective detection and separation of various positional isomers and other impurities in 4-TFMA (Nageswari et al., 2011).

Chemical Synthesis and Reactivity

This compound is also utilized in complex chemical reactions. It is involved in stereodefined tandem addition reactions of η2-Arenes, which is a versatile route to produce functionalized cyclohexenes. This process demonstrates the potential of this compound in forming complex intermediates that can undergo nucleophilic addition reactions, leading to the creation of a variety of cyclohexene derivatives (Kopach et al., 1998).

Photochemical Studies

Photochemistry of related compounds, such as 4-chloroanisole, has been studied in conditions involving this compound. These studies provide insights into the formation of radicals like the 4-methoxyphenylperoxyl radical under specific conditions. This kind of research helps understand the behavior of this compound under various photochemical conditions (Silva et al., 2006).

Electrophilic Reactions and Activation Studies

Studies on the activation of anisole by organoplatinum(II) complexes shed light on the selectivity of C–H bond activation. Anisole, which is closely related to this compound, reacts with these complexes, providing valuable insights into the reactivity and potential catalytic applications of this compound (Bonnington et al., 2012).

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and storing in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

1-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAFZIOGGDPYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369307
Record name 4-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-18-9
Record name 1-Methoxy-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the trifluoromethoxy group in 4-(trifluoromethoxy)anisole influence its reactivity compared to anisole?

A1: The trifluoromethoxy (OCF3) group is a strong electron-withdrawing substituent, significantly more so than the methoxy (OCH3) group in anisole. [] This difference in electronic properties impacts the reactivity of this compound in several ways:

  • Regioselectivity of Lithiation: While anisole undergoes ortho-lithiation, this compound is preferentially lithiated ortho to the methoxy group, even in the presence of strong bases like tert-butyllithium. This selectivity arises because the electron-withdrawing OCF3 group deactivates the aromatic ring towards electrophilic attack, making the ortho position to the methoxy group relatively more reactive. []

Q2: What is the primary reaction outcome when this compound reacts with sulfur trioxide?

A2: The reaction of this compound with SO3 leads to sulfonation exclusively at the 2-position, yielding 4-(trifluoromethoxy)-2-sulfonic acid as the major product. [] This regioselectivity is likely driven by a combination of steric and electronic factors. While the OCF3 group deactivates the ring, the 2-position is sterically less hindered than the 6-position, favoring electrophilic attack by SO3. Interestingly, prolonged reaction times can lead to a minor amount of sulfodemethylation, resulting in the formation of 4-(trifluoromethoxy)phenol-2-sulfonic acid. []

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